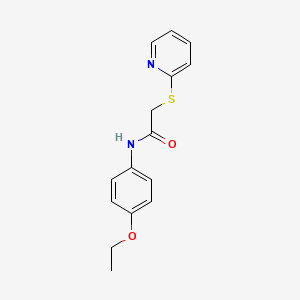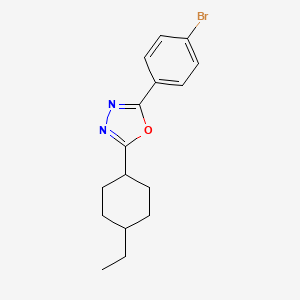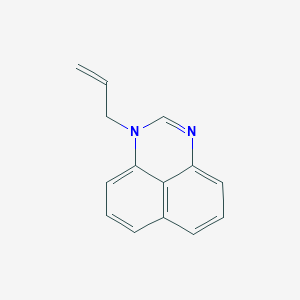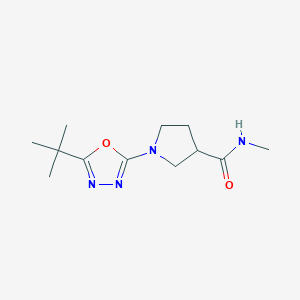
7-(1,1,2,2-tetrafluoroethyl)-5-(2-thienyl)-2,3-dihydro-1H-1,4-diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Diazepine derivatives are synthesized through various methods, including one-pot condensation reactions. A relevant study describes the synthesis of diazepine derivatives using a double condensation reaction of 2-thenoyltrifluoroacetone with ethylenediamine, leading to the formation of similar compounds with yields of 56% and 53%, respectively (Ahumada et al., 2016). These compounds were fully characterized by elemental analysis, FT-IR, and multinuclear NMR spectroscopy, confirming their molecular identities and geometries.
Molecular Structure Analysis
The molecular structure of diazepine derivatives can be determined using single-crystal X-ray diffraction analysis. This technique has confirmed the geometries of various diazepine compounds, revealing their tautomeric forms in both solution and the solid state, which is crucial for understanding their chemical behavior (Ahumada et al., 2016).
Chemical Reactions and Properties
Diazepines undergo various chemical reactions, including intramolecular dehydrofluorination, leading to the formation of novel structures. For instance, the reaction of azo-compounds with certain conditions has been shown to produce 1,2-diazepines through an intramolecular elimination of hydrogen fluoride (Alty et al., 1984). These reactions highlight the reactivity and potential for further functionalization of diazepine derivatives.
Physical Properties Analysis
The physical properties, including crystallization behavior and temperature-dependent structural changes of diazepine derivatives, have been studied. For example, the temperature-dependent ordering of the methyl group in the crystal structure of a related diazepine compound has been observed, which provides insights into the stability and phase behavior of these molecules (Dutkiewicz et al., 2012).
Chemical Properties Analysis
The chemical properties of diazepine derivatives, such as their reactivity towards electrophiles and nucleophiles, are critical for their potential applications. Studies have shown that these compounds can undergo nucleophilic attack, leading to the formation of various substituted derivatives, which can be useful for further chemical modifications (Hedrera & Perillo, 2000).
Propriétés
IUPAC Name |
7-(1,1,2,2-tetrafluoroethyl)-5-thiophen-2-yl-2,3-dihydro-1H-1,4-diazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4N2S/c12-10(13)11(14,15)9-6-7(16-3-4-17-9)8-2-1-5-18-8/h1-2,5-6,10,17H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNAWMBIIDYPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C=C(N1)C(C(F)F)(F)F)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1,1,2,2-tetrafluoroethyl)-5-(2-thienyl)-2,3-dihydro-1H-1,4-diazepine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5630894.png)

![5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5630905.png)

![N-[4-(dimethylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5630918.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5630929.png)

![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5630940.png)


![(3aR*,9bR*)-7-methoxy-2-[(1-methylpiperidin-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5630954.png)
![N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5630955.png)
![[2-(2-naphthyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B5630957.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5630970.png)